Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate

説明

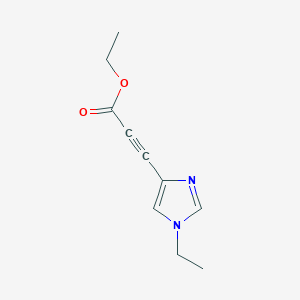

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is an imidazole-based compound featuring a propynoate ester backbone and a 1-ethyl-substituted imidazole ring at the 4-position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol . The compound’s structure combines a reactive alkyne group (prop-2-ynoate) with an ethyl ester and an ethyl-substituted imidazole ring, making it a versatile intermediate in medicinal chemistry and materials science.

特性

分子式 |

C10H12N2O2 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC名 |

ethyl 3-(1-ethylimidazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C10H12N2O2/c1-3-12-7-9(11-8-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3 |

InChIキー |

AZYZNRPZIUYNOK-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(N=C1)C#CC(=O)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate typically involves the reaction of 1-ethyl-1H-imidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

化学反応の分析

Types of Reactions

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethyl and prop-2-ynoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out in solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

科学的研究の応用

Scientific Research Applications of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is a compound belonging to the imidazole derivatives class, which features a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is used in scientific research across various fields due to its unique chemical properties and biological activities.

Overview

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate possesses both an ethyl group and a prop-2-ynoate moiety, which contribute to its distinct chemical and biological properties, rendering it valuable for research and industrial applications.

Chemistry

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry. Its synthesis typically involves reacting 1-ethyl-1H-imidazole with propargyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile under reflux conditions, followed by purification using column chromatography.

Chemical Reactions Analysis:

- Oxidation: Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate can be oxidized using common oxidizing agents like potassium permanganate and hydrogen peroxide to form corresponding oxides.

- Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride and sodium borohydride.

- Substitution: The ethyl and prop-2-ynoate groups can undergo substitution with other functional groups under appropriate conditions, often requiring catalysts like palladium or nickel in solvents such as ethanol or methanol.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The mechanism of action involves its interaction with specific molecular targets and pathways, where the imidazole ring can interact with enzymes and receptors, modulating their activity and leading to biological effects like inhibiting microbial growth or inducing apoptosis in cancer cells.

Medicine

Ongoing research explores the potential of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate as a therapeutic agent for various diseases. Its biological activity is attributed to several mechanisms:

- Interaction with Biological Targets: The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding.

- Chemical Reactivity: The triple bond in the prop-2-ynoate moiety allows participation in click chemistry, facilitating stable linkages with biological molecules and enhancing its potential as a drug candidate.

Industry

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is utilized in developing new materials and as a catalyst in various industrial processes. Industrial production methods may involve similar synthetic routes but on a larger scale, potentially using continuous flow reactors and automated systems to enhance efficiency and yield. Implementing green chemistry principles, such as using environmentally friendly solvents and catalysts, can also make the process more sustainable.

Case Studies

Studies on related compounds provide insights into the potential effects of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate:

| Compound | Biological Activity | Findings |

|---|---|---|

| Miconazole | Antifungal | Effective against Candida species |

| Clotrimazole | Antifungal | Broad-spectrum antifungal activity |

| Various Imidazoles | Anticancer | Induced apoptosis in cancer cells |

作用機序

The mechanism of action of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate and analogous imidazole derivatives:

| Compound Name | Molecular Formula | Substituents (Imidazole/Ester) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate | C₁₀H₁₂N₂O₂ | 1-ethyl (imidazole), ethyl (ester) | 192.21 | Propynoate backbone; potential for click chemistry and enzyme interactions |

| Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate | C₉H₁₀N₂O₂ | 1-methyl (imidazole), ethyl (ester) | 178.19 | Reduced steric bulk; lower lipophilicity vs. ethyl analog |

| 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid | C₈H₁₀N₂O₂ | 1-ethyl (imidazole), carboxylic acid | 166.18 | Propenoic acid moiety; increased polarity and hydrogen-bonding capacity |

| Ethyl 2-(1H-imidazol-1-yl)acetate | C₇H₁₀N₂O₂ | None (imidazole), ethyl (ester) | 154.17 | Shorter carbon chain; simpler structure with fewer reactive sites |

| Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate | C₈H₁₃N₃O₂ | Amino group, ethyl (ester) | 183.21 | Amino substitution enables peptide-like interactions; higher polarity |

Key Observations :

Substituent Effects: The 1-ethyl group on the imidazole ring (target compound) increases steric hindrance and lipophilicity compared to the 1-methyl analog (178.19 g/mol) . Replacing the propynoate (alkyne) with a propenoate (alkene) or carboxylic acid (e.g., 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid) alters electronic properties and reactivity. The alkyne in the target compound enables click chemistry applications, while the acid form may enhance solubility .

生物活性

Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is an organic compound notable for its unique structural features, including an imidazole ring and a prop-2-ynoate moiety. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : CHNO

- Molecular Weight : 192.21 g/mol

The imidazole ring is a significant structural motif in many biologically active compounds, influencing interactions with various biological targets such as enzymes and receptors. The presence of the ethyl group enhances the compound's lipophilicity, which may affect its bioavailability and interaction with biological membranes.

Biological Activities

Research indicates that Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate exhibits several biological activities:

- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity. Compounds containing imidazole derivatives have shown effectiveness against various bacterial and fungal strains. Studies suggest that Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate may exhibit similar properties due to its structural similarities to established antimicrobial agents .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is critical in the development of drugs targeting specific enzymes involved in disease processes .

- Anticancer Activity : Preliminary studies suggest that compounds with imidazole rings show promise in anticancer applications. The ability of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate to interact with cancer cell signaling pathways could be explored further for therapeutic potential .

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate:

These studies indicate that compounds with similar structures can exhibit significant biological activities, suggesting that Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate may also possess valuable pharmacological properties.

The biological activity of Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate can be attributed to several mechanisms:

1. Interaction with Biological Targets : The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding.

2. Chemical Reactivity : The triple bond in the prop-2-ynoate moiety allows for participation in click chemistry, facilitating the formation of stable linkages with biological molecules, enhancing its potential as a drug candidate.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate, and what key reaction conditions must be optimized?

Methodological Answer: The synthesis of this compound can be approached via alkyne coupling reactions, leveraging methodologies from analogous imidazole derivatives. A plausible route involves:

- Step 1: Alkylation of 1-ethylimidazole to introduce a propargyl group.

- Step 2: Reaction with ethyl propiolate (or derivatives) under inert atmosphere (e.g., Ar) using a strong base like n-butyllithium to facilitate nucleophilic addition .

- Critical Conditions to Optimize:

Q. How should researchers safely handle Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate given potential hazards?

Methodological Answer: While specific toxicological data for this compound is limited, general precautions for reactive alkynes and imidazoles apply:

-

PPE Requirements:

Exposure Route Protection Inhalation OV/AG/P99 respirator (EU) or NIOSH-approved equivalent Skin Chemical-resistant gloves (nitrile) and full-body suits Eyes Goggles with side shields -

Environmental Controls: Use fume hoods for synthesis and avoid drainage contamination .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Identify imidazole ring protons (δ 7.0–7.5 ppm) and alkyne/ester functionalities. Compare with analogs like methyl 3-(4-fluorophenyl)prop-2-ynoate (δ 3.8 ppm for ester methyl) .

- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination of this compound, and how can SHELX software address them?

Methodological Answer:

- Challenges:

- Twinned Crystals: Common with flexible alkyne/imidazole moieties.

- Disorder: Ethyl/ester groups may require anisotropic refinement.

- Solutions Using SHELX:

Q. How do hydrogen bonding interactions influence the stability and reactivity of this compound in solid-state vs. solution?

Methodological Answer:

- Solid-State Stability: The imidazole N–H and ester carbonyl groups likely form intermolecular H-bonds (e.g., N–H···O=C), creating supramolecular networks. Use graph-set analysis (e.g., Etter’s rules) to classify motifs like R₂²(8) rings .

- Solution Reactivity: In polar solvents (e.g., DMSO), H-bond disruption increases electrophilicity of the alkyne, enhancing nucleophilic addition kinetics. Monitor via UV-Vis or kinetic studies .

Q. How can discrepancies in analytical data (e.g., NMR, X-ray) be systematically resolved during structural validation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。